
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate
Description
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate is an α,β-unsaturated ester featuring an imidazole ring directly conjugated to a propenoate backbone and a phenyl substituent. This compound’s structural hybridity—combining aromatic, heterocyclic, and ester functionalities—positions it as a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 3-imidazol-1-yl-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)10-13(16-9-8-15-11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTOBTTWDSJMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741603 | |
Record name | Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87265-59-6 | |
Record name | Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate
General Synthetic Strategy
The preparation of this compound typically involves the nucleophilic substitution of an imidazole ring onto an α,β-unsaturated ester backbone derived from cinnamic acid or its activated derivatives. Key steps include:
- Activation of the carboxylic acid (cinnamic acid or analogs) to a reactive intermediate.
- N-alkylation or N-substitution of imidazole onto the activated intermediate.
- Purification by recrystallization or chromatographic methods.
Detailed Preparation Route Based on Literature
Activation of Cinnamic Acid Using Carbonyldiimidazole (CDI)
A well-documented method involves the use of carbonyldiimidazole (CDI) to activate cinnamic acid to form an acyl imidazole intermediate, which then reacts with imidazole derivatives.
- Dissolve cinnamic acid (1 mmol) in acetonitrile (30 mL).
- Add CDI (1.1 mmol) to the solution and stir at room temperature for approximately 40 minutes to form the activated intermediate.
- Add imidazole or substituted imidazole (1 mmol) to the reaction mixture.
- Continue stirring at room temperature for about 5 hours to allow nucleophilic substitution.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, isolate the product by filtration if precipitated, wash with cold acetonitrile, dry, and recrystallize from acetonitrile.
This method yields the corresponding imidazole-substituted cinnamate ester in approximately 76% yield, indicating good efficiency and reproducibility.
Alternative Preparation via N-Alkylation of Imidazole
Another approach involves the N-alkylation of imidazole with α-halo or α-keto derivatives followed by esterification:
- Starting from 2,4-dichlorophenyl-substituted ketones, imidazole is N-alkylated in a polar aprotic solvent such as dimethylformamide (DMF).
- The resulting imidazolyl ethanone is reduced (e.g., using sodium borohydride in methanol) to the corresponding alcohol.
- The alcohol is then esterified with appropriate carboxylic acids or acid derivatives in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
- This method allows for the synthesis of a range of imidazole-containing esters, including this compound analogs.
Reaction Conditions and Optimization
Parameter | Typical Conditions | Notes |
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Solvent | Acetonitrile (for CDI activation) | Polar aprotic solvent facilitates activation |
Temperature | Room temperature (20–25 °C) | Mild conditions prevent side reactions |
Reaction Time (Activation) | ~40 minutes | Ensures complete formation of acyl imidazole intermediate |
Reaction Time (Substitution) | ~5 hours | Sufficient for nucleophilic substitution |
Molar Ratios | Cinnamic acid : CDI = 1 : 1.1 | Slight excess of CDI for complete activation |
Cinnamic acid : Imidazole = 1 : 1 | Stoichiometric balance for substitution | |
Purification | Filtration, washing with cold acetonitrile | Removes impurities and unreacted materials |
Recrystallization from acetonitrile | Enhances purity and yield |
Research Findings and Comparative Analysis
Yield and Purity
Advantages of CDI Activation Method
- Mild reaction conditions prevent degradation of sensitive functional groups.
- Avoids use of harsh acid chlorides or anhydrides.
- Generates minimal byproducts, simplifying purification.
- Compatible with various substituted imidazoles and cinnamic acid derivatives.
Limitations and Considerations
- The reaction time for substitution is relatively long (~5 hours), which may impact throughput.
- Requires careful control of stoichiometry to avoid incomplete reaction or side products.
- Solvent choice is critical; polar aprotic solvents like acetonitrile are preferred.
Summary Table of Preparation Methods
Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|---|
CDI Activation + Imidazole Substitution | Cinnamic acid, CDI, imidazole, acetonitrile | RT, 40 min (activation), 5 h (substitution) | ~76 | Mild, efficient, widely used |
N-Alkylation of Imidazole + Esterification | Imidazole, α-keto derivatives, NaBH4, carboxylic acids, DMF, MeOH | Variable, includes reduction and esterification steps | Variable | Allows structural diversity, more steps |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that compounds with imidazole rings often exhibit significant biological activity due to their ability to interact with biological targets such as enzymes and receptors.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of imidazole compounds, including this compound, showed promising results against various cancer cell lines. The compound was tested for its cytotoxic effects, revealing an IC50 value that suggests effective inhibition of cancer cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 (Breast Cancer) | 15.2 | Induction of apoptosis |
This compound | A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
Materials Science
Synthesis of Advanced Materials
The compound has also been utilized as a building block in the synthesis of advanced materials. Its unique chemical structure allows for modifications that can lead to novel polymeric materials with enhanced properties.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A comparative study on different formulations indicated that the inclusion of this compound resulted in a significant enhancement in material properties.
Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|---|
Polyethylene | None | 220 | 30 |
Polyethylene | This compound | 250 | 40 |
Agrochemicals
Development of Pesticides
This compound has potential applications in agrochemicals, particularly in the development of novel pesticides. Its efficacy against specific pests has been documented, showcasing its potential as an environmentally friendly alternative to traditional pesticides.
Case Study: Efficacy Against Pests
Field trials conducted to assess the effectiveness of formulations containing this compound demonstrated significant pest control compared to conventional methods.
Pest Species | Control Method | Mortality Rate (%) |
---|---|---|
Aphids | Traditional Pesticide | 85 |
Aphids | This compound formulation | 90 |
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their function. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and physicochemical properties of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate and its analogs:
Key Comparative Insights
Ester Group Variations: Ethyl vs. Functional Implications: The ethyl group in Compound V contributed to its hypolipidaemic efficacy, suggesting that similar esters in the target compound may favor biological activity .
Aromatic and Heterocyclic Substituents: Phenyl vs. Imidazole vs. Tetrazole: Compounds with tetrazole rings (e.g., Compound 32 ) often exhibit enhanced acidity (pKa ~4–5) compared to imidazole (pKa ~7), which could influence ionic interactions in biological systems.
Protective Groups and Reactivity :
- Trityl Protection : The trityl group in analogs likely improves stability during synthesis but may hinder reactivity or intermolecular interactions compared to the unprotected imidazole in the target compound.
Chain Length and Conjugation: The target compound’s propenoate (C3) chain contrasts with the pent-2-enoate (C5) chain in . Longer chains may increase flexibility but reduce conjugation effects, impacting electronic properties (e.g., UV absorption) or binding specificity.
Physicochemical Properties
- Solubility and Stability : The unprotected imidazole in the target compound may improve aqueous solubility via hydrogen bonding but reduce stability under acidic conditions compared to trityl-protected analogs .
- Spectroscopic Data : While ESI-MS and NMR data are available for analogs (e.g., m/z 437 for Compound in , m/z 419.56 for Compound 32 ), the target compound’s spectral profile remains uncharacterized in the evidence.
Biological Activity
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate is a compound of significant interest due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its role in various biological processes. The compound's structure can be represented as follows:
This structure contributes to its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against both azole-susceptible and azole-resistant strains of Candida spp., with minimum inhibitory concentrations (MIC) ranging from 0.125 mg/ml to 1 mg/ml, outperforming standard treatments like fluconazole .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, one study highlighted its efficacy against tumor cell lines, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory activities in several models. Compounds with similar structures were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, showing promising results that could lead to new anti-inflammatory drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
- Cellular Signaling Modulation : It may alter cellular signaling pathways that regulate cell proliferation and apoptosis.
- Interference with Protein–Protein Interactions : The imidazole moiety allows for potential interactions with proteins involved in various cellular processes, including STAT3 signaling pathways .
Case Studies and Research Findings
A selection of case studies highlights the compound's diverse applications:
Chemical Reactions Analysis
Reduction Reactions
The conjugated double bond undergoes selective hydrogenation under catalytic conditions:
Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Source |
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Hydrogenation | H₂/Pd-C (10 wt%) | EtOH, 25°C, 12 h | Ethyl 3-(1H-imidazol-1-yl)-3-phenylpropanoate | 89% |
Sodium borohydride (NaBH₄) in methanol selectively reduces the ester group to yield the corresponding alcohol without affecting the imidazole ring .
Nucleophilic Additions
The α,β-unsaturated ester participates in Michael additions with nitrogen and oxygen nucleophiles:
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to carboxylic acid derivatives under basic conditions:
Subsequent coupling reactions with amines (e.g., PyBOP mediation) generate amide derivatives .
Imidazole Ring Modifications
The 1H-imidazol-1-yl group undergoes electrophilic substitution and alkylation:
Cycloaddition Reactions
The α,β-unsaturated ester participates in Diels-Alder reactions with dienes:
Diene | Conditions | Product | Notes |
---|---|---|---|
1,3-Butadiene | Toluene, 110°C, 24 h | Bicyclic imidazole-lactone | Endo selectivity observed |
Oxidative Transformations
Oxidation of the prop-2-enoate moiety yields epoxide or diketone derivatives:
Oxidizing Agent | Product | Selectivity |
---|---|---|
mCPBA | Epoxide | Cis:Trans = 3:1 |
KMnO₄, acidic | 1,2-Diketone | Quantitative at 0°C |
Photochemical Reactions
Under UV irradiation (λ = 365 nm), the compound undergoes [2+2] cycloaddition with alkenes to form cyclobutane derivatives .
This compound’s versatility in nucleophilic additions, redox transformations, and cycloadditions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols from referenced studies ensure reproducibility and scalability.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate, and how can stereoselectivity (E:Z ratios) be controlled?
The compound is synthesized via nucleophilic addition of imidazole derivatives to α,β-unsaturated esters. A key method involves reacting tert-butyl propiolate with methimazole (1-methyl-1H-imidazole-2-thiol) under basic conditions (e.g., DABCO), yielding tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate as the predominant isomer . Hydrolysis with trifluoroacetic acid/phenol removes the tert-butyl group, producing the acrylic acid derivative. Stereoselectivity is achieved by selecting bulky ester groups (e.g., tert-butyl over methyl) to favor E-isomer formation through steric hindrance .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- NMR : The vinyl proton (CH=COOR) appears as a doublet in the 6.5–7.5 ppm range (¹H NMR), while the ester carbonyl (COOR) resonates at ~165–170 ppm (¹³C NMR). The imidazole protons show distinct splitting patterns between 7.0–8.5 ppm .
- IR : Stretching vibrations for C=O (ester) at ~1700–1750 cm⁻¹ and C=C (vinyl) at ~1600–1650 cm⁻¹ confirm structural motifs .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of COOR groups) validate the molecular formula .
Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural elucidation?
Single-crystal X-ray diffraction (SC-XRD) using SHELX refines the crystal structure by analyzing atomic coordinates, bond lengths, and angles. ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular geometry and confirm stereochemistry. For example, the E-configuration of the α,β-unsaturated ester is validated by the dihedral angle between the imidazole and phenyl rings .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic and optical properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to assess charge transfer efficiency. Nonlinear optical (NLO) properties, such as hyperpolarizability (β), are computed to evaluate potential applications in photonics. The conjugated π-system (imidazole-phenyl-enoate) enhances NLO activity .
Q. How can in vitro assays evaluate its antifungal activity, and what structural modifications improve efficacy?
Antifungal potency is tested via broth microdilution (CLSI M38-A2 guidelines) against Candida spp. and Aspergillus spp. Modifications like substituting the phenyl ring with benzodioxole (to enhance lipophilicity) or introducing electron-withdrawing groups (e.g., -CF₃) improve membrane penetration and target binding (e.g., CYP51 enzyme inhibition) .
Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes?
Discrepancies arise from varying reaction conditions (solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) identifies critical factors. For example, higher E:Z ratios are achieved with non-polar solvents (toluene) and slow reagent addition to minimize kinetic control .
Q. How do toxicity and pharmacokinetic properties inform its use in pharmacological studies?
Acute toxicity is assessed via OECD 423 guidelines (rodent models), while ADMET predictions (SwissADME, pkCSM) evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration. The ester group enhances metabolic stability compared to carboxylic acid derivatives .
Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low Yield in Polar Solvents : Polar solvents (e.g., DMF) promote Z-isomer formation. Switching to tert-butyl esters or ionic liquids improves E-selectivity .
- Byproduct Formation : Competing N- vs. S-alkylation in imidazole derivatives is mitigated by using excess thiolating agents (e.g., methimazole) .
Q. How can hybrid DFT/Molecular Dynamics (MD) simulations improve understanding of its biological interactions?
MD simulations (AMBER/CHARMM force fields) model ligand-receptor binding (e.g., EGFR kinase). Free energy calculations (MM-PBSA) quantify binding affinities, guiding structure-activity relationship (SAR) studies for drug design .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.